1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-ethyl-3-thiophen-3-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-2-13-6-9(5-11)10(12-13)8-3-4-14-7-8/h3-4,6-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFQTMMKZBEPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
One of the most significant applications of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is its anticancer activity . Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of apoptotic pathways .
Table 1: Cytotoxicity of this compound Derivatives
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 12 | Modulation of cell cycle |
Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated antioxidant activity , which is crucial for protecting cells from oxidative stress. The antioxidant properties are attributed to the presence of the thiophene ring, which can scavenge free radicals effectively .
Pharmaceutical Development
The unique properties of this compound make it a valuable candidate in pharmaceutical development. Its derivatives are being explored for their potential as therapeutic agents in treating various diseases, particularly cancers and inflammatory conditions.
Agrochemical Applications
There is also growing interest in the use of this compound within the agrochemical sector. Research has suggested that certain pyrazole derivatives exhibit herbicidal activity, making them suitable candidates for developing new herbicides .
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of several pyrazole derivatives, including this compound. The study found that treatment with this compound resulted in a significant reduction in tumor size in vivo models compared to controls, highlighting its potential as a therapeutic agent .
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant properties of this compound showed that it effectively reduced oxidative stress markers in cellular models. The findings suggested that it could be developed into a nutraceutical product aimed at enhancing health and preventing oxidative damage .
Mechanism of Action
The mechanism by which 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. The cyano group enhances the compound's binding affinity, while the thiophen-3-yl group contributes to its overall stability and bioactivity.
Comparison with Similar Compounds
Structural and Substituent Comparisons
Key structural variations among pyrazole-4-carbonitriles include substituents at positions 1, 3, and 5. Below is a comparative table:
Physicochemical Properties
- Melting Points : The triazole-pyrazole hybrid P1\|21pd melts at 134.6–136.8°C , while 4a (with nitro groups) has a higher melting point (228–229°C) due to stronger intermolecular forces . The target compound’s thiophene substituent may lower melting points compared to phenyl analogs due to reduced symmetry.
- Solubility: Amino-substituted derivatives (e.g., Compound A) exhibit enhanced aqueous solubility via hydrogen bonding , whereas the target compound’s lack of an amino group may increase lipophilicity.
Key Differentiators of the Target Compound
- Thiophene vs. Phenyl : The thiophen-3-yl group offers π-π stacking and sulfur-mediated interactions, distinct from phenyl-based analogs. This may enhance binding to sulfur-rich biological targets.
- Carbonitrile Reactivity : The carbonitrile group enables further derivatization (e.g., hydrolysis to carboxylic acids, as in ) , expanding pharmacological applications.
Biological Activity
1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrazole precursors under specific conditions. Common methods include base-catalyzed cyclization reactions, which yield high purity and yield suitable for further biological testing. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity of the synthesized compound.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial and fungal strains. For instance, it has shown significant inhibition against:
- Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
- Fungal strains : Candida albicans and Aspergillus niger
The minimum inhibitory concentrations (MIC) for these pathogens indicate that this compound can serve as a promising antimicrobial agent. The results from a recent study are summarized in Table 1 below.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
| Candida albicans | 25 |
Anticancer Activity
In vitro studies have also highlighted the anticancer potential of this compound. It exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The growth inhibition percentages (GI%) across different cell lines are presented in Table 2.
| Cell Line | GI (%) |
|---|---|
| MCF-7 | 43.9 |
| A549 | 38.5 |
| HeLa | 40.2 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0–G1 phase, as evidenced by flow cytometry analyses.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using DPPH and hydroxyl radical scavenging assays. The compound exhibited notable scavenging activity, indicating its potential as a protective agent against oxidative stress.
Computational Studies
Computational studies, including molecular docking simulations, have been conducted to understand the binding interactions of this compound with various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer progression and microbial resistance mechanisms.
Case Studies
A recent case study explored the effects of this compound in a rat model for inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential use in anti-inflammatory therapies.
Preparation Methods
Cyclocondensation Using Hydrazines and Substituted Carbonyl Compounds
- Starting Materials : Hydrazine derivatives (e.g., ethyl hydrazine for the ethyl group) and thiophene-substituted 1,3-dicarbonyl compounds or α,β-unsaturated ketones bearing a cyano group.
- Reaction Conditions : Typically performed in sealed tubes under nitrogen atmosphere to prevent oxidation, at elevated temperatures (~90 °C) for 4 hours or more.
- Solvents and Work-up : Ethyl acetate extraction followed by drying over anhydrous sodium sulfate. Purification is achieved via silica gel column chromatography using ethyl acetate/hexane mixtures.
This method yields the pyrazole ring by a 3 + 2 annulation, where the hydrazine attacks the carbonyl carbons, followed by ring closure and dehydration.
Use of Chalcone-Type Precursors with Thiophene Rings
- Chalcone analogs containing thiophene moieties react with hydrazine derivatives to form thiophene-pyrazole hybrids.
- The reaction proceeds via 3 + 2 annulation, often catalyzed by copper salts or under metal-free conditions.
- Yields are generally high, and the products are isolated after chromatographic purification.
Catalytic and Green Chemistry Approaches
- Nano-catalysts such as nano-ZnO have been employed to enhance reaction rates and yields in pyrazole synthesis.
- Ionic liquids and metal triflates (e.g., Cu(OTf)2) facilitate aerobic oxidation steps and improve selectivity.
- These methods support atom economy and reduce environmental impact.
Representative Experimental Data and Conditions
Mechanistic Insights
- The reaction typically initiates with nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the diketone or chalcone.
- Subsequent cyclization forms the pyrazole ring, with elimination of water.
- Electron-withdrawing groups like cyano enhance the electrophilicity, favoring cyclization.
- Thiophene substituents influence regioselectivity and electronic properties, often requiring careful control of reaction conditions to avoid side products.
Summary and Recommendations for Preparation
- The most reliable method to prepare this compound involves the cyclocondensation of ethyl hydrazine derivatives with thiophene-substituted 1,3-dicarbonyl or α,β-unsaturated ketone precursors bearing a cyano group.
- Employing sealed tube reactions under inert atmosphere at moderate temperatures (~90 °C) for several hours ensures good conversion.
- Use of nano-catalysts or copper triflate in ionic liquids can improve yields and reaction times.
- Purification by silica gel chromatography with ethyl acetate/hexane solvent systems is effective.
- Monitoring by thin-layer chromatography (TLC) is recommended to track reaction progress.
This synthesis strategy aligns with the broader literature on substituted pyrazoles, particularly those incorporating thiophene rings and cyano substituents, providing a robust, high-yielding route suitable for medicinal chemistry and material science applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for constructing pyrazole-triazole hybrids, which can be adapted for this compound. Key steps include:
- Using 5-azido-pyrazole precursors and thiophene-derived alkynes in a 1:1.3 molar ratio.
- Optimizing catalyst loading (e.g., 0.2 equiv CuSO₄ and 1.0 equiv sodium ascorbate) in THF/water (1:1) at 50°C for 16 hours .
- Monitoring reaction progress via TLC or LC-MS.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- ¹H/¹³C NMR : Identify protons on the pyrazole ring (δ 8.0–9.2 ppm) and thiophene substituents (δ 7.2–7.5 ppm). Ethyl groups appear as triplets (δ 1.5–1.6 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 236.0805 for C₁₂H₈N₆) with <0.002 ppm error .
- IR Spectroscopy : Detect nitrile stretches (~2240 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of pyrazole-thiophene hybrids?
- Methodological Answer : Common issues include competing side reactions (e.g., dimerization of alkynes). Solutions:
- Use dry solvents and inert atmospheres to suppress oxidation.
- Employ microwave-assisted synthesis for faster reaction kinetics.
- Screen solvents (DMF, THF, or acetonitrile) to improve solubility of thiophene derivatives .
Q. How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
Recheck computational parameters : Ensure DFT calculations (e.g., B3LYP/6-31G*) account for solvent effects and tautomerism.
Verify sample purity : Use HPLC or GC-MS to detect impurities (>98% purity required).
Cross-validate NMR assignments : Compare with literature data for analogous pyrazole-thiophene systems .
Q. What strategies are effective in designing biological activity studies for pyrazole-carbonitrile derivatives?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (e.g., against S. aureus and K. pneumoniae) to determine minimum inhibitory concentrations (MICs) .
- Molecular docking : Perform simulations (e.g., with AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial DNA gyrase) .
- Structure-activity relationship (SAR) : Modify the thiophene substituent to assess its role in bioactivity .
Q. What computational methods are suitable for analyzing the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces and HOMO-LUMO gaps.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H⋯N) in crystallized samples .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to predict pharmacokinetic behavior .
Data Contradiction Analysis
Q. How to address conflicting NMR data between synthetic batches of the compound?
- Methodological Answer :
- Identify tautomeric forms : Pyrazole rings may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize specific tautomers .
- Check regioselectivity : Ensure the thiophene group is attached at the 3-position via NOESY or COSY experiments.
- Re-examine reaction stoichiometry : Excess alkyne or azide can lead to triazole regioisomers, altering NMR profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
